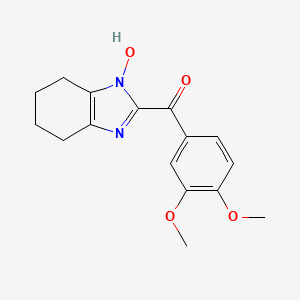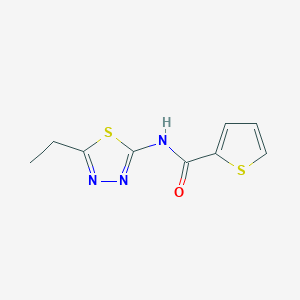
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide, also known as CX717, is a novel compound that has gained attention for its potential cognitive enhancing effects. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mechanism of Action
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and learning and memory processes in the brain. By enhancing the activity of AMPA receptors, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide increases the strength and duration of excitatory synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine, dopamine, and noradrenaline in the brain, which are neurotransmitters involved in attention, arousal, and motivation. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to increase cerebral blood flow and oxygen consumption in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its ability to improve cognitive function without causing significant side effects or toxicity. It has also been shown to have a wide therapeutic window, meaning that it can be administered at high doses without causing adverse effects. However, one limitation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its relatively short half-life, which requires frequent dosing to maintain its effects.
Future Directions
There are several potential future directions for research on N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide as a potential treatment for cognitive impairment associated with traumatic brain injury and stroke. Additionally, the use of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in combination with other cognitive enhancers, such as cholinesterase inhibitors and NMDA receptor antagonists, is an area of potential research.
Synthesis Methods
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide can be synthesized through a multistep process involving the reaction of cyclooctanone with 4-methoxy-2-bromoacetophenone, followed by the reaction of the resulting compound with hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to form the amine, which is subsequently acetylated with acetic anhydride to yield N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.
Scientific Research Applications
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been extensively studied in preclinical and clinical trials for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and healthy human subjects. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been investigated as a potential treatment for cognitive impairment associated with aging, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-10-7-11-18(16(14)20)12-15(19)17-13-8-5-3-2-4-6-9-13/h7,10-11,13H,2-6,8-9,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJRKQWQDNGFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5690983.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)

![(3aR*,6aR*)-2-acetyl-5-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5691007.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691010.png)
![[2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethyl]methylamine dihydrochloride](/img/structure/B5691016.png)
![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)

![2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5691059.png)
![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)
